(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid is a heterocyclic compound that features both an imidazo[1,2-a]pyridine core and a boronic acid functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the Suzuki–Miyaura coupling reaction, which uses boronic acid derivatives and palladium catalysts to form carbon-carbon bonds under mild conditions . The reaction conditions often include the use of bases such as potassium carbonate and solvents like ethanol or water.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would likely be automated and conducted in reactors designed for efficient mixing and temperature control to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can convert the boronic acid group to a hydroxyl group.
Reduction: The imidazo[1,2-a]pyridine core can be reduced under specific conditions.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine compounds .
Wissenschaftliche Forschungsanwendungen
(8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Wirkmechanismus
The mechanism by which (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid exerts its effects involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or proteins by binding to their active sites. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
- Imidazo[1,2-a]pyridine-6-boronic acid
- 7-Methylimidazo[1,2-a]pyridine
Comparison: (8-Methylimidazo[1,2-a]pyridin-6-yl)boronic acid is unique due to the presence of the boronic acid group at the 6-position and the methyl group at the 8-position.
Eigenschaften
Molekularformel |
C8H9BN2O2 |
---|---|
Molekulargewicht |
175.98 g/mol |
IUPAC-Name |
(8-methylimidazo[1,2-a]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C8H9BN2O2/c1-6-4-7(9(12)13)5-11-3-2-10-8(6)11/h2-5,12-13H,1H3 |
InChI-Schlüssel |
QCPAUAYAVPKIFR-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CN2C=CN=C2C(=C1)C)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.